molecular formula C23H17F3N2O3 B2878645 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide CAS No. 922135-56-6

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2878645
CAS RN: 922135-56-6
M. Wt: 426.395
InChI Key: MTAGRVWOEBXRKR-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H17F3N2O3 and its molecular weight is 426.395. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on related chemical structures has revealed a variety of applications in the synthesis and structural analysis of complex organic compounds. One study focused on the dehydration of certain benzoic acid derivatives, leading to the creation of a novel fused pentacyclic system, showcasing the potential for developing new chemical entities with unique properties. The structural analysis of these compounds, confirmed through X-ray diffraction, underscores the importance of these methods in advancing our understanding of chemical reactivity and the potential for drug development (Ukhin et al., 2011).

Electrochemical Behaviors

The electrochemical behaviors of related benzoxazole compounds have been extensively studied, providing insights into their redox properties and potential applications in sensing and electrochemical devices. These studies, involving cyclic voltammetry and other electrochemical techniques, highlight the versatility of benzoxazole derivatives in analytical chemistry, opening pathways for the development of novel electrochemical sensors and catalysts (Zeybek et al., 2009).

Antimicrobial and Antitumor Activities

Compounds structurally related to N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide have demonstrated significant antimicrobial and antitumor activities. For instance, novel triazole, tetrazole, and spirocyclic derivatives have shown potent antimicrobial activity against a range of bacteria and fungi, with some compounds exhibiting COX-2 inhibitory effects, suggesting potential as anti-inflammatory and analgesic agents. These findings emphasize the therapeutic potential of benzoxazole derivatives in treating infectious diseases and inflammation (Abu‐Hashem et al., 2019).

Drug Metabolism Studies

Research into the metabolism of related compounds has uncovered the steric course of enzymatic hydrolysis of key intermediates, such as carbamazepine 10,11-oxide. These studies provide valuable insights into the metabolic pathways of drugs in the human body, aiding in the development of safer and more effective pharmaceuticals by understanding their biotransformation and the formation of active or toxic metabolites (Bellucci et al., 1987).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O3/c1-13-7-9-20-18(11-13)28(2)22(30)16-12-14(8-10-19(16)31-20)27-21(29)15-5-3-4-6-17(15)23(24,25)26/h3-12H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAGRVWOEBXRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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